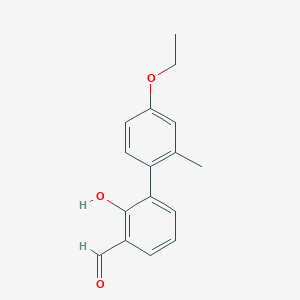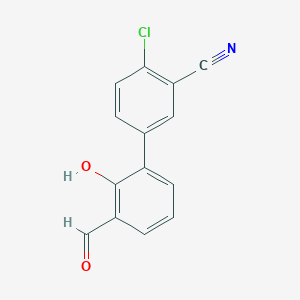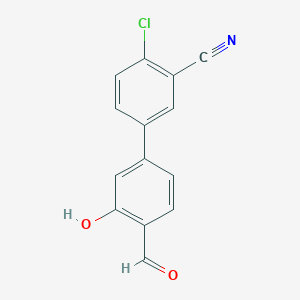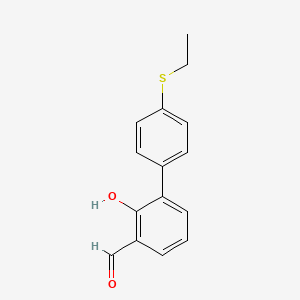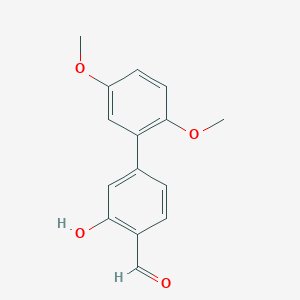
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (also known as 5-DFPF-2-OH) is a synthetic phenolic compound with a wide range of applications in the field of biochemical and physiological research. It is a derivative of 2,5-dimethoxyphenol, a naturally occurring phenolic compound found in a variety of plants. 5-DFPF-2-OH is a useful reagent in the synthesis of various compounds and has been used in a number of scientific studies due to its ability to interact with proteins and other biomolecules. In
科学的研究の応用
5-DFPF-2-OH has been used in a variety of scientific research applications due to its ability to interact with proteins and other biomolecules. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other bioactive molecules. It has also been used in the study of protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, 5-DFPF-2-OH has been used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs.
作用機序
The mechanism of action of 5-DFPF-2-OH is not well understood. However, it is believed that the compound binds to proteins and other biomolecules and modulates their activity. This could explain its ability to interact with various proteins and enzymes and to affect their activity. In addition, 5-DFPF-2-OH has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPF-2-OH are not well understood. However, it has been shown to interact with proteins and other biomolecules and to affect their activity. Furthermore, it has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways. In addition, 5-DFPF-2-OH has been shown to have an anti-inflammatory effect in animal models, indicating that it may have potential therapeutic applications.
実験室実験の利点と制限
The main advantage of using 5-DFPF-2-OH in laboratory experiments is its ability to interact with proteins and other biomolecules and to affect their activity. This makes it a useful reagent for studying the effects of drugs on cells and for investigating the mechanisms of action of various drugs. However, the compound is also relatively unstable and may degrade over time, which can limit its utility in some experiments. In addition, 5-DFPF-2-OH is a synthetic compound and may not be as biologically active as naturally occurring compounds.
将来の方向性
There are a number of potential future directions for the use of 5-DFPF-2-OH in research. One potential application is the development of new drugs or drug candidates that target specific proteins or enzymes. In addition, 5-DFPF-2-OH could be used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs. Furthermore, the compound could be used to develop new methods for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways. Finally, 5-DFPF-2-OH could be used to study the effects of environmental toxins on cells and to develop strategies for protecting cells from toxic compounds.
合成法
5-DFPF-2-OH can be synthesized from 2,5-dimethoxyphenol by a two-step process involving a Friedel-Crafts acylation and a subsequent reduction with sodium borohydride. First, the phenol is reacted with acetic anhydride in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce 2,5-dimethoxy-5-acetophenone. This intermediate is then reduced with sodium borohydride to yield 5-DFPF-2-OH.
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-15(19-2)13(8-12)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXMDMPDXGDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685240 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-69-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




